

# Application Note: High-Content Flow Cytometry Analysis of Apoptosis Induced by (Rac)-Lisaftoclax

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## Compound of Interest

Compound Name: (Rac)-Lisaftoclax

Cat. No.: B12304416

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## Introduction

**(Rac)-Lisaftoclax** (also known as APG-2575) is a novel, orally active, and selective B-cell lymphoma 2 (BCL-2) inhibitor.<sup>[1][2][3]</sup> The BCL-2 family of proteins are crucial regulators of the intrinsic apoptotic pathway, with BCL-2 itself being an anti-apoptotic protein that prevents programmed cell death.<sup>[1][4]</sup> In many hematologic malignancies, the overexpression of BCL-2 allows cancer cells to evade apoptosis, contributing to tumor progression and resistance to therapy.<sup>[1][5]</sup> Lisaftoclax, as a BH3 mimetic, selectively binds to BCL-2, thereby disrupting the interaction between BCL-2 and pro-apoptotic proteins like BIM. This disruption unleashes the pro-apoptotic signals, leading to mitochondrial outer membrane permeabilization (MOMP), caspase activation, and ultimately, apoptotic cell death.<sup>[2][4][6]</sup> This application note provides a detailed protocol for the quantitative analysis of apoptosis in cancer cell lines treated with **(Rac)-Lisaftoclax** using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

## Principle of the Assay

During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the cell membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection by flow cytometry. Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic

cells, but can stain the DNA of late apoptotic and necrotic cells, which have compromised membrane integrity. By using both Annexin V and PI, it is possible to distinguish between viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic/necrotic cells (Annexin V+ / PI+).

## Data Presentation

The following tables summarize hypothetical quantitative data obtained from flow cytometry analysis of a hematologic cancer cell line treated with **(Rac)-Lisaftoclax** for 24 hours.

Table 1: Dose-Dependent Induction of Apoptosis by **(Rac)-Lisaftoclax**

(Rac)- Lisaftoclax Concentration (nM)	Viable Cells (%)	Early Apoptotic Cells (%)	Late Apoptotic/Necr otic Cells (%)	Total Apoptotic Cells (%)
0 (Vehicle Control)	95.2 ± 2.1	2.5 ± 0.8	2.3 ± 0.5	4.8 ± 1.3
10	85.6 ± 3.5	8.9 ± 1.2	5.5 ± 0.9	14.4 ± 2.1
50	60.3 ± 4.2	25.1 ± 2.5	14.6 ± 1.8	39.7 ± 4.3
100	35.8 ± 5.1	40.7 ± 3.9	23.5 ± 2.7	64.2 ± 6.6
500	10.2 ± 2.8	55.3 ± 4.6	34.5 ± 3.1	89.8 ± 7.7

Table 2: Time-Course of Apoptosis Induction by 100 nM **(Rac)-Lisaftoclax**

Time (hours)	Viable Cells (%)	Early Apoptotic Cells (%)	Late Apoptotic/Necrotic Cells (%)	Total Apoptotic Cells (%)
0	96.1 ± 1.8	2.1 ± 0.4	1.8 ± 0.3	3.9 ± 0.7
6	88.3 ± 2.5	7.5 ± 1.1	4.2 ± 0.6	11.7 ± 1.7
12	65.7 ± 3.9	22.4 ± 2.3	11.9 ± 1.5	34.3 ± 3.8
24	35.8 ± 5.1	40.7 ± 3.9	23.5 ± 2.7	64.2 ± 6.6
48	15.4 ± 3.2	30.1 ± 4.1	54.5 ± 5.3	84.6 ± 9.4

## Experimental Protocols

### Materials and Reagents

- Hematologic cancer cell line (e.g., MV-4-11, RS4;11)
- **(Rac)-Lisaftoclax (APG-2575)**
- Dimethyl sulfoxide (DMSO)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Phosphate-Buffered Saline (PBS), pH 7.4
- FITC Annexin V Apoptosis Detection Kit with PI (or equivalent with other fluorochromes)
- 1X Annexin V Binding Buffer
- Flow cytometer
- Microcentrifuge tubes

### Cell Culture and Treatment

- Culture the cancer cell line in complete medium at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.

- Seed the cells at a density of  $0.5 \times 10^6$  cells/mL in a 6-well plate.
- Prepare a stock solution of **(Rac)-Lisaftoclax** in DMSO.
- Treat the cells with varying concentrations of **(Rac)-Lisaftoclax** (e.g., 10 nM, 50 nM, 100 nM, 500 nM) for the desired time points (e.g., 6, 12, 24, 48 hours).
- Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of the drug solvent used.

## Annexin V and PI Staining Procedure

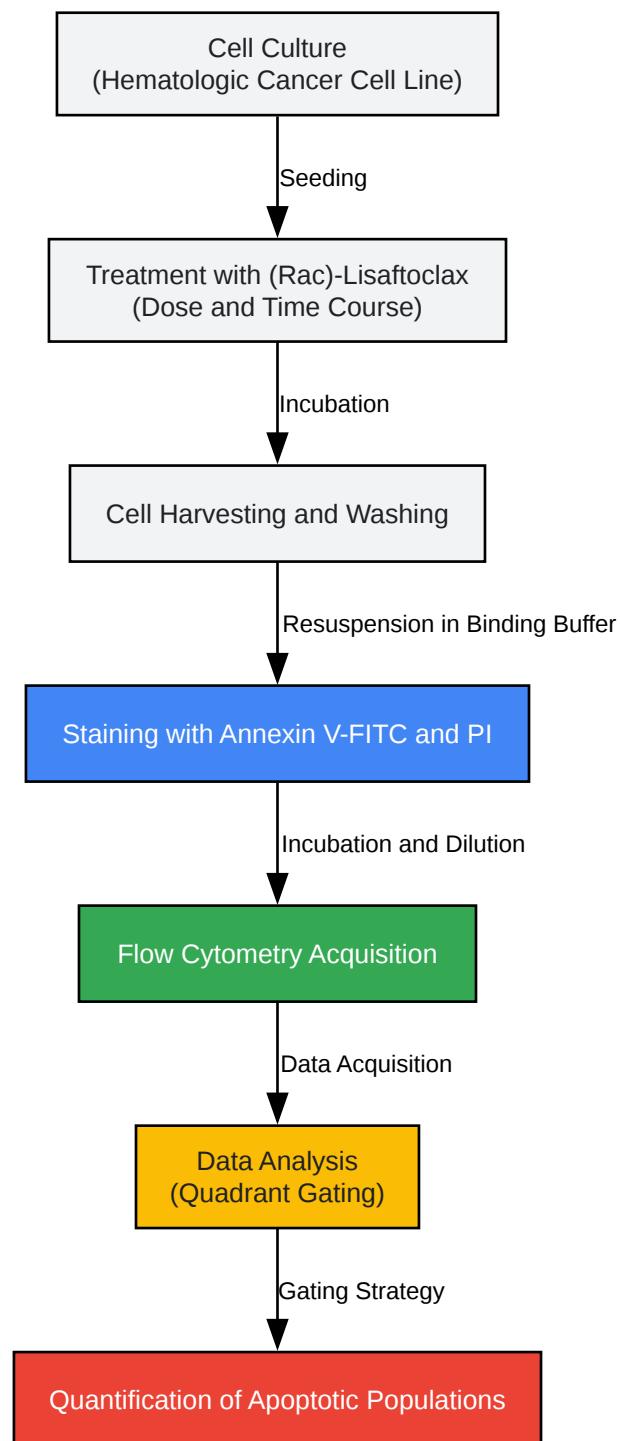
- Harvest the cells by transferring the cell suspension to a microcentrifuge tube. For adherent cells, gently detach using a cell scraper or trypsin, and collect the cells.
- Centrifuge the cell suspension at  $300 \times g$  for 5 minutes.
- Discard the supernatant and wash the cells twice with cold PBS.
- Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of  $1 \times 10^6$  cells/mL.
- Transfer 100  $\mu$ L of the cell suspension ( $1 \times 10^5$  cells) to a new microcentrifuge tube.
- Add 5  $\mu$ L of FITC-conjugated Annexin V to the cell suspension.
- Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
- Add 5  $\mu$ L of Propidium Iodide (PI) to the cell suspension.
- Add 400  $\mu$ L of 1X Annexin V Binding Buffer to each tube.
- Analyze the samples by flow cytometry within one hour.

## Flow Cytometry Analysis

- Set up the flow cytometer with appropriate laser and filter settings for the chosen fluorochromes (e.g., FITC and PI).

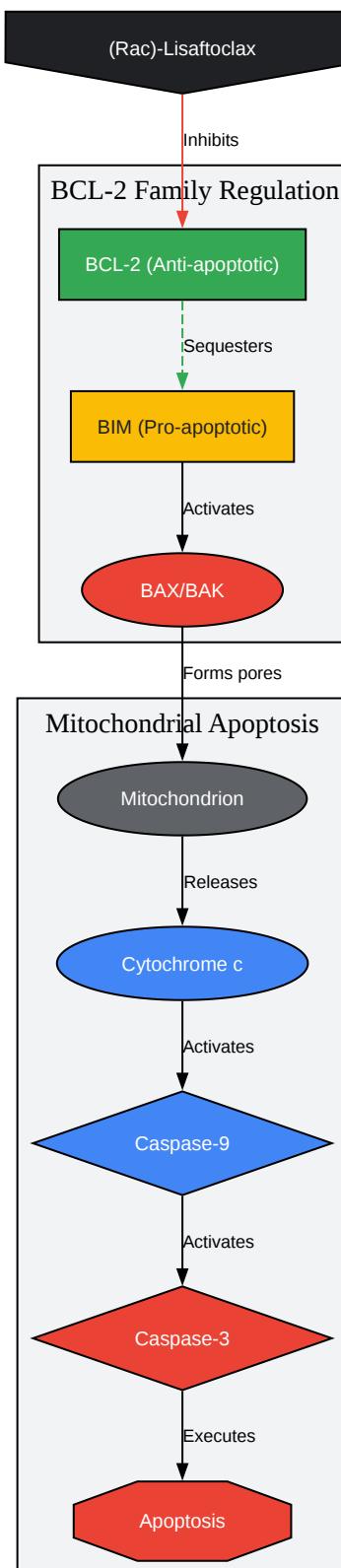
- Perform compensation controls using unstained cells, cells stained only with FITC Annexin V, and cells stained only with PI to correct for spectral overlap.
- Acquire data for at least 10,000 events per sample.
- Gate the cell population of interest based on forward and side scatter properties to exclude debris.
- Create a quadrant plot of FITC Annexin V fluorescence versus PI fluorescence.
- Quantify the percentage of cells in each quadrant:
  - Lower-left quadrant (Annexin V- / PI-): Viable cells
  - Lower-right quadrant (Annexin V+ / PI-): Early apoptotic cells
  - Upper-right quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells
  - Upper-left quadrant (Annexin V- / PI+): Necrotic cells (typically a small population)

## Mandatory Visualization



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Caption: Experimental workflow for apoptosis analysis.

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Caption: BCL-2 inhibitor induced apoptosis pathway.

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